3-[Bis(phenylsulfanyl)methyl]cyclopentan-1-one
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Overview
Description
3-[Bis(phenylsulfanyl)methyl]cyclopentan-1-one is an organic compound with the molecular formula C18H18OS2 It is characterized by the presence of a cyclopentanone ring substituted with a bis(phenylsulfanyl)methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Bis(phenylsulfanyl)methyl]cyclopentan-1-one typically involves the reaction of cyclopentanone with bis(phenylsulfanyl)methane under specific conditions. One common method involves the use of a base catalyst to facilitate the reaction. The reaction is carried out in an organic solvent, such as dichloromethane, at a controlled temperature to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing purification techniques such as recrystallization or chromatography to obtain the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
3-[Bis(phenylsulfanyl)methyl]cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenylsulfanyl groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[Bis(phenylsulfanyl)methyl]cyclopentan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[Bis(phenylsulfanyl)methyl]cyclopentan-1-one involves its interaction with specific molecular targets. The phenylsulfanyl groups can interact with biological molecules, potentially inhibiting or modifying their function. The exact pathways and targets depend on the specific application and the derivatives used.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanone: A simpler ketone with a cyclopentanone ring.
Bis(phenylsulfanyl)methane: A compound with two phenylsulfanyl groups attached to a methane carbon.
Sulfoxides and Sulfones: Oxidized derivatives of phenylsulfanyl compounds.
Uniqueness
3-[Bis(phenylsulfanyl)methyl]cyclopentan-1-one is unique due to the combination of a cyclopentanone ring with bis(phenylsulfanyl)methyl substitution. This structure imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.
Properties
CAS No. |
69814-22-8 |
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Molecular Formula |
C18H18OS2 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
3-[bis(phenylsulfanyl)methyl]cyclopentan-1-one |
InChI |
InChI=1S/C18H18OS2/c19-15-12-11-14(13-15)18(20-16-7-3-1-4-8-16)21-17-9-5-2-6-10-17/h1-10,14,18H,11-13H2 |
InChI Key |
WIXFAISMALCULJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)CC1C(SC2=CC=CC=C2)SC3=CC=CC=C3 |
Origin of Product |
United States |
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